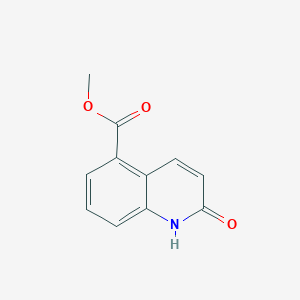

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Description

Propriétés

IUPAC Name |

methyl 2-oxo-1H-quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMAQGQZZWDMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500624 | |

| Record name | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70758-34-8 | |

| Record name | Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another approach involves the use of phase-transfer catalysis (PTC) conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as flow chemistry and metal-catalyzed reactions are employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate and its derivatives are being actively researched for their potential as antimicrobial and anticancer agents . Studies have shown that modifications to the compound can enhance its biological activity, leading to the development of new therapeutic agents.

Anticancer Activity

Recent research has focused on the synthesis of derivatives of this compound that exhibit strong anticancer properties. For instance, compounds synthesized from this base structure have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) when evaluated using the MTT assay . The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinoline ring can lead to increased potency against cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline | Enhanced lipophilicity and better membrane permeability | |

| Methyl 4-(trifluoromethyl)-2-oxo-1,2-dihydroquinoline | Increased potency against certain cancer cell lines |

Antimicrobial Properties

The compound has also been studied for its activity against various bacterial strains. For example, derivatives have shown promising results as DNA gyrase inhibitors, which are critical for bacterial replication . This mechanism suggests potential applications in developing new antibiotics.

Chemical Probes and Research Tools

This compound serves as a valuable chemical probe in biochemical research. Its ability to interact with specific biological targets allows researchers to investigate enzyme mechanisms and receptor interactions.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various proteins. These studies assist in designing more potent derivatives by optimizing binding affinities.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that include heating starting materials in the presence of bases under reflux conditions. The versatility in its synthesis allows for the creation of numerous derivatives with tailored properties.

Synthetic Routes

Some common synthetic routes include:

- Hydrolysis of ethyl derivatives followed by cyclization with hydrazine.

- Refluxing mixtures of substituted anilines with diethyl malonate .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in the development of dyes and pigments due to its structural properties.

Case Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of synthesized compounds derived from this compound, researchers found that specific derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin against MCF-7 cells . This highlights the compound's potential as a lead structure for new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study demonstrated that certain derivatives acted as effective inhibitors of DNA gyrase in Escherichia coli, showcasing their potential as novel antibiotics . The findings suggest that further exploration into these derivatives could lead to new treatments for bacterial infections.

Mécanisme D'action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Positional Isomerism and Functional Group Variations

The position of substituents on the quinoline ring critically influences physicochemical and biological properties. Key comparisons include:

*Full name: Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Key Observations :

- Positional Effects : Carboxyl/ester groups at position 3 (e.g., ) correlate with anticancer activity, while position 4 derivatives () exhibit antioxidant effects. The 5-carboxyl ester (target compound) lacks direct activity data but shares structural motifs with bioactive analogs.

- Substituent Impact : Halogens (e.g., Cl at position 5) and hydroxyl groups (position 4) enhance bioactivity, as seen in compounds with similarity indices >0.96 .

Ester vs. Acid Derivatives

The nature of the carboxyl group (ester vs. acid) affects solubility and bioavailability:

Anticancer Potential

Derivatives with 3-carboxyl/ester groups (e.g., compounds 7b,c and 8a–c in ) demonstrated IC50 values comparable to doxorubicin against MCF-7 breast cancer cells. Substituents like cyano or aryl groups further enhance activity .

Antioxidant Properties

2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives () showed potent DPPH radical scavenging, attributed to electron-donating groups (e.g., hydroxyl, methoxy).

Unexplored Potential of the 5-Carboxyl Ester

Further studies could explore its role in kinase inhibition or oxidative stress modulation.

Activité Biologique

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate (M2OQ5C) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of M2OQ5C typically involves several steps, including the condensation of appropriate precursors followed by cyclization reactions. For instance, derivatives of 2-oxo-1,2-dihydroquinoline have been synthesized through methods such as the reaction of substituted anilines with 1,3-cyclohexanedione under acidic conditions. These synthetic routes are crucial as they influence the biological activity of the resulting compounds.

Anticancer Properties

One of the most notable biological activities of M2OQ5C is its anticancer potential. Recent studies have demonstrated that derivatives containing the 2-oxo-1,2-dihydroquinoline structure exhibit significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 Cell Line : Compounds derived from M2OQ5C were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives showed stronger anticancer activity compared to standard chemotherapeutic agents like Doxorubicin (Dox) . The IC50 values for these compounds ranged from 10 to 30 µM, indicating their potential as effective anticancer agents.

| Compound | IC50 (µM) | Comparison with Dox |

|---|---|---|

| 7b | 15 | Higher |

| 7c | 20 | Comparable |

| 8a | 25 | Lower |

The mechanism by which M2OQ5C exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with these compounds leads to increased levels of pro-apoptotic markers and a decrease in anti-apoptotic proteins in cancer cells . Additionally, flow cytometry analysis revealed that treated cells exhibited significant changes in cell cycle distribution, particularly an increase in the G0/G1 phase population.

Antiviral Activity

M2OQ5C has also been investigated for its antiviral properties. A study highlighted its effectiveness as an inhibitor of Hepatitis B Virus (HBV) replication. The compound demonstrated high inhibition rates at concentrations around 10 µM . Molecular docking studies suggested that M2OQ5C interacts with viral proteins involved in replication, providing a basis for its antiviral activity.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies on various derivatives showed that modifications to the quinoline structure significantly influenced their biological activity. For instance, methylation at specific positions enhanced cytotoxic effects against cancer cells .

- DNA Gyrase Inhibition : Another critical area of research involves the inhibition of bacterial DNA gyrase by derivatives of M2OQ5C. One derivative exhibited an IC50 value as low as 0.0017 µM against E. coli DNA gyrase . This highlights the compound's potential as a lead for developing new antibacterial agents.

- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied. Variations in substituents on the quinoline ring have been shown to affect both anticancer and antibacterial activities significantly .

Q & A

Basic Questions

Q. What synthetic routes are available for Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted aniline derivatives with β-keto esters under acidic conditions. For example, precursors like Methyl quinoline-5-carboxylate (CAS: 16675-62-0) may undergo oxidation or functionalization at the 2-position to introduce the oxo group . Critical parameters include:

- Catalyst : Use of polyphosphoric acid (PPA) or Eaton’s reagent for cyclization.

- Temperature : Maintain 80–100°C to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., carbonyl at C2, methyl ester at C5). Key signals: ~δ 3.9 ppm (ester -OCH), δ 8.2–8.5 ppm (quinoline aromatic protons) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z: ~217.06 for CHNO) .

Advanced Research Questions

Q. How do substituent modifications on the quinoline ring influence biological activity in receptor-binding studies?

- Methodology : Structure-activity relationship (SAR) studies require:

- Comparative Synthesis : Prepare analogs with varying substituents (e.g., halogens, methoxy groups) at positions C6 or C6.

- Pharmacological Assays : Use radioligand binding assays (e.g., for CB2 receptors) to compare affinity (K) and selectivity. For example, 6-methyl-2-oxo-dihydropyridine derivatives showed agonist/antagonist switching based on substituent position .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with receptor active sites .

Q. What crystallographic challenges arise with this compound, and how can SHELX software address them?

- Methodology :

- Crystal Growth : Slow evaporation from DMSO/water mixtures at 4°C to obtain single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.

- Refinement : SHELXL-2018 for structure solution, incorporating restraints for disordered ester groups. SHELXPRO can validate hydrogen bonding (e.g., N–H···O interactions stabilizing the dihydroquinoline ring) .

Q. How can researchers design experiments to differentiate agonistic vs. antagonistic effects of this compound in pharmacological studies?

- Methodology :

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux using HEK293 cells expressing target receptors.

- Positive/Negative Controls : Compare with known agonists (e.g., CP55,940 for CB2) and antagonists (e.g., SR144528).

- Dose-Response Curves : Calculate EC (agonism) or IC (antagonism) using GraphPad Prism .

Data Contradictions and Validation

- Purity Discrepancies : Commercial samples may report 95% purity (HPLC), but independent validation via NMR integration is advised to detect solvent residues (e.g., DMSO in ) .

- Structural Ambiguities : X-ray crystallography (via SHELX) resolves discrepancies in substituent positions compared to computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.